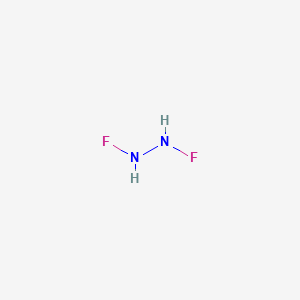
1,2-Difluorohydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluorohydrazine is an organofluorine compound with the molecular formula H₂F₂N₂. It is a derivative of hydrazine where two hydrogen atoms are replaced by fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Difluorohydrazine can be synthesized through several methods. One common approach involves the reaction of hydrazine with a fluorinating agent such as sulfur tetrafluoride (SF₄) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agents and reaction conditions can vary depending on the desired purity and application of the compound .
Chemical Reactions Analysis
Types of Reactions: 1,2-Difluorohydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluorodiazene (N₂F₂) using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert it back to hydrazine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH₃) or amines in polar solvents.
Major Products Formed:
Oxidation: Difluorodiazene (N₂F₂).
Reduction: Hydrazine (N₂H₄).
Substitution: Various substituted hydrazines depending on the nucleophile used.
Scientific Research Applications
1,2-Difluorohydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 1,2-difluorohydrazine involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, participating in reactions with electrophilic centers in enzymes and other proteins. This interaction can lead to the formation of covalent bonds, altering the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and conditions .
Comparison with Similar Compounds
Hydrazine (N₂H₄): The parent compound of 1,2-difluorohydrazine, used as a rocket propellant and in chemical synthesis.
1,1-Difluorohydrazine (H₂F₂N₂): A structural isomer with different chemical properties and reactivity.
Difluoromethylhydrazine (CHF₂NHNH₂): Another fluorinated hydrazine derivative with distinct applications .
Uniqueness: this compound is unique due to the specific placement of fluorine atoms, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specialized applications that other hydrazine derivatives may not fulfill .
Properties
CAS No. |
84914-60-3 |
|---|---|
Molecular Formula |
F2H2N2 |
Molecular Weight |
68.026 g/mol |
IUPAC Name |
1,2-difluorohydrazine |
InChI |
InChI=1S/F2H2N2/c1-3-4-2/h3-4H |
InChI Key |
KIAZHYXWNZERFH-UHFFFAOYSA-N |
Canonical SMILES |
N(NF)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


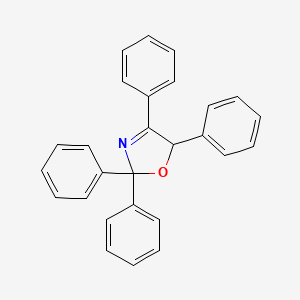


![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
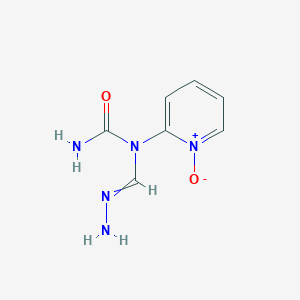

![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)
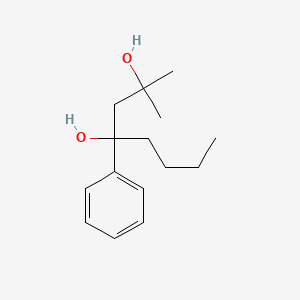
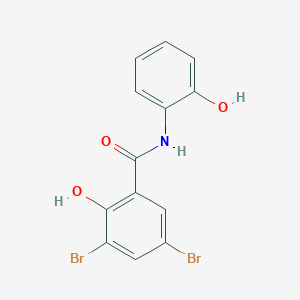
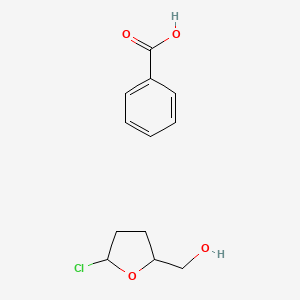

![tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate](/img/structure/B14413289.png)
silane](/img/structure/B14413299.png)
